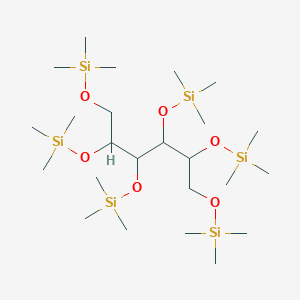

L-Sorbitol TMS

Description

Structure

2D Structure

Properties

IUPAC Name |

trimethyl-[1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yloxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBJDBWAPKNPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H62O6Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333851 | |

| Record name | L-Sorbitol TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14317-07-8 | |

| Record name | L-Sorbitol TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for Trimethylsilyl-D-(+)-mannitol

The foundational methods for preparing Trimethylsilyl-D-(+)-mannitol rely on the principles of silylation, a widely used technique in organic chemistry to protect hydroxyl groups. libretexts.org

A common and reliable method for the silylation of alcohols like D-(+)-mannitol involves the use of a silyl (B83357) chloride, typically trimethylchlorosilane (TMCS), in conjunction with an amine base such as imidazole (B134444). wikipedia.org In this reaction, the imidazole acts as a base and a catalyst. It first deprotonates the hydroxyl groups of the mannitol (B672), making them more nucleophilic. The resulting alkoxide is then able to attack the silicon atom of the TMCS, displacing the chloride ion and forming the trimethylsilyl (B98337) ether. wikipedia.org The process is repeated for all six hydroxyl groups on the mannitol molecule to yield the fully derivatized product. The use of imidazole is advantageous as it facilitates the reaction under mild conditions. wikipedia.orgresearchgate.net

Silylation reactions must be conducted under anhydrous (water-free) conditions. researchgate.net The presence of moisture can significantly hinder or completely stop the derivatization process. sigmaaldrich.com This is because silylating reagents, particularly chlorosilanes, are highly reactive towards water. wikipedia.org Any water present in the reaction mixture will preferentially react with the silylating agent, consuming it and reducing the yield of the desired silyl ether. Furthermore, moisture can lead to the hydrolysis (cleavage) of the newly formed silyl ether bonds, reversing the reaction. libretexts.orgsigmaaldrich.com Therefore, the use of dry solvents and reagents is essential for successful synthesis.

After the silylation reaction is complete, purification is necessary to isolate the Trimethylsilyl-D-(+)-mannitol from excess reagents and byproducts, such as imidazole hydrochloride. A typical purification procedure involves an aqueous workup. The reaction mixture may be quenched with a mild aqueous acid, like a saturated ammonium (B1175870) chloride solution, which protonates and dissolves the amine bases. wikipedia.org The desired silyl ether, being nonpolar, can then be extracted from the aqueous layer using an organic solvent. Subsequent washing of the organic layer, drying over an anhydrous salt (e.g., magnesium sulfate), and removal of the solvent under reduced pressure yields the purified product. For highly pure samples, further purification can be achieved through techniques like distillation or chromatography.

Advanced Derivatization Techniques for Research Applications

For research applications, especially quantitative analysis via gas chromatography, more powerful and efficient silylating agents are often employed to ensure rapid and complete derivatization. sigmaaldrich.com

N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive silylating agents capable of derivatizing a wide variety of compounds, including alcohols, phenols, and carboxylic acids. chemcoplus.co.jptcichemicals.com BSTFA is a powerful trimethylsilyl donor with a donor strength similar to its non-fluorinated counterpart, BSA. chemcoplus.co.jp An advantage of BSTFA is that its byproducts are more volatile than those of BSA, which is particularly useful in GC analysis as it minimizes interference with the peaks of the analyte derivatives. sigmaaldrich.comchemcoplus.co.jp

For difficult-to-silylate compounds, the reactivity of these agents can be enhanced by adding a catalyst. sigmaaldrich.com In a typical procedure for mannitol, the sample is mixed with the silylating reagent (e.g., BSTFA) and often a catalyst, then heated to ensure the reaction goes to completion. chemcoplus.co.jpresearchgate.net

Table 1: Comparison of Common Silylating Agents

| Reagent | Full Name | Key Features | Volatility of Byproducts |

|---|---|---|---|

| BSA | N,O-Bis(trimethylsilyl)acetamide | Highly reactive towards nitrogenous, hydroxyl, and carboxyl groups. tcichemicals.com | Lower |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Similar reactivity to BSA, effective for Flame Ionization Detector (FID) applications. tcichemicals.com | Higher, minimizing GC interference. chemcoplus.co.jptcichemicals.com |

Trimethylsilylimidazole (TMSI) is recognized as one of the most potent silylating agents, especially for hydroxyl groups. chemcoplus.co.jp It is particularly effective for derivatizing carbohydrates and steroids, including those with sterically hindered hydroxyls. chemcoplus.co.jpgcms.cz

Trimethylchlorosilane (TMCS) is often used as a catalyst in conjunction with other silylating reagents like BSTFA or BSA to increase their reactivity. sigmaaldrich.comgcms.cz A common formulation for challenging derivatizations is a mixture of BSTFA with 1% TMCS. chemcoplus.co.jpresearchgate.net This combination is powerful enough to derivatize amides and hindered hydroxyl groups that might not react completely with BSTFA alone. chemcoplus.co.jpresearchgate.net The addition of TMCS enhances the silylating power of the primary reagent, ensuring a rapid and quantitative reaction essential for accurate analytical results. chemcoplus.co.jpresearchgate.net

Table 2: Reagents in Advanced Silylation

| Reagent Abbreviation | Full Name | Role in Derivatization |

|---|---|---|

| TMSI | Trimethylsilylimidazole | A very strong silylating agent for hydroxyl groups, especially for carbohydrates. chemcoplus.co.jp |

| TMCS | Trimethylchlorosilane | Primarily used as a catalyst to increase the reactivity of other silylating agents like BSA and BSTFA. sigmaaldrich.comgcms.cz |

| BSA | N,O-Bis(trimethylsilyl)acetamide | A strong and versatile silylating agent. chemcoplus.co.jp |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A powerful silylating agent with volatile byproducts, ideal for GC analysis. chemcoplus.co.jptcichemicals.com |

Optimization of Reaction Conditions: Temperature, Time, and Solvent Effects

The synthesis of Trimethylsilyl-D-(+)-mannitol is highly dependent on the careful optimization of reaction conditions to achieve desired yields and product profiles. Key parameters that influence the outcome of the trimethylsilylation of D-mannitol, a polyol with multiple hydroxyl groups, include temperature, reaction time, and the choice of solvent.

Temperature: The reaction temperature is a critical factor influencing the rate of silylation. For many trimethylsilylation reactions, heating is employed to ensure the completion of the derivatization, especially for sterically hindered hydroxyl groups. sigmaaldrich.com Typical temperatures range from 50°C to 80°C. wordpress.com For less hindered primary alcohols, the reaction can sometimes proceed at room temperature, while the more sterically crowded secondary hydroxyl groups on the mannitol backbone may require elevated temperatures to react completely. sigmaaldrich.com For instance, some procedures recommend heating for 1 to 2 hours at 80-90°C to ensure the formation of tris-TMS adducts from amino acid hydrochlorides, indicating that complex molecules often require more forceful conditions. tcichemicals.com

Time: The duration of the reaction is intrinsically linked to the temperature and the specific silylating agent used. A reaction that might be complete in minutes at room temperature for a simple primary alcohol could require several hours at higher temperatures for a complex polyol like mannitol. sigmaaldrich.com Reaction times are often determined empirically and monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). sigmaaldrich.comniscpr.res.in For example, a typical derivatization might involve heating the sample with the silylating reagent for 15 to 30 minutes. wordpress.com However, in some cases, reactions are allowed to proceed for up to 12 hours to ensure completion. orgsyn.org

Solvent Effects: The choice of solvent plays a multifaceted role in the silylation of D-mannitol. Nonprotic solvents are generally required to prevent the hydrolysis of the silylating agent and the resulting silyl ether product. sigmaaldrich.comwordpress.com Commonly used solvents include pyridine (B92270), N,N-dimethylformamide (DMF), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF). wordpress.comtcichemicals.com Pyridine is frequently used as it can also act as a hydrohalide scavenger. DMF is noted as a common solvent for silylation, and in some cases, it has been found to act as a catalyst, particularly when used in a mixed solvent system with acetonitrile (e.g., MeCN/DMF 10:1), which can enhance the regioselective silylation of primary hydroxyl groups. researchgate.net The solvent can also influence reaction kinetics and the solubility of the polyol substrate. nih.gov

The interplay of these factors is crucial for controlling the extent of silylation and the distribution of silylated products.

Interactive Data Table: Effects of Reaction Parameters on Trimethylsilylation ```html

| Parameter | General Range/Condition | Effect on Silylation of D-Mannitol | Source |

|---|---|---|---|

| Temperature | Room Temperature to 80°C | Higher temperatures increase reaction rate, especially for secondary hydroxyls. May be required for complete derivatization. | [10, 19] |

| Time | Minutes to several hours | Longer reaction times are needed for complete silylation of all six hydroxyl groups and at lower temperatures. | [10, 19] |

| Solvent | Pyridine, DMF, Acetonitrile, THF | Solvent choice affects reagent stability, substrate solubility, and can catalyze the reaction to improve regioselectivity. | [10, 18] |

Chemo- and Regioselective Derivatization Strategies

Due to the presence of six hydroxyl groups (two primary at C1/C6 and four secondary at C2/C3/C4/C5), the derivatization of D-mannitol can lead to a complex mixture of products. Therefore, chemo- and regioselective strategies are essential for the synthesis of specific, partially silylated mannitol derivatives. These strategies often rely on exploiting the differential reactivity of the hydroxyl groups or using directing groups.

One of the primary factors governing regioselectivity is steric hindrance. Primary hydroxyl groups are generally more accessible and react faster with silylating reagents than the more sterically hindered secondary hydroxyl groups. sigmaaldrich.comThis inherent reactivity difference can be exploited under kinetically controlled conditions (i.e., using milder reagents, lower temperatures, or shorter reaction times) to preferentially silylate the C1 and C6 positions.

More sophisticated methods involve the use of temporary protecting or directing groups. A notable strategy is the use of phenylboronic acid, which can reversibly form cyclic boronate esters with diol functionalities in mannitol. This approach can be used to protect certain hydroxyl groups, allowing for the selective silylation of the remaining free hydroxyls. researchgate.netFor example, by forming boronate esters across the C2-C3 and C4-C5 diols, the primary C1 and C6 hydroxyls can be selectively targeted for silylation.

Another powerful technique for achieving regioselectivity in polyols is through the formation of stannylene acetals. Reacting D-mannitol with a dibutyltin (B87310) oxide forms a dibutylstannanediyl derivative. Subsequent reaction with a silyl chloride can lead to a kinetically controlled, regiospecific silylation at the primary hydroxyl group. rsc.orgStudies on 1,2- and 1,3-diols have shown that six-membered ring acetals (from 1,3-diols) react preferentially over five-membered rings (from 1,2-diols) in silylation reactions, providing a basis for discriminating between different hydroxyl groups within a polyol system.

rsc.org

Investigation of Derivatization Kinetics and Product Complexity

The derivatization of D-mannitol is a multistep process where the kinetics are influenced by the factors discussed in section 2.2.3. The rate of silylation for each hydroxyl group is not identical. The primary hydroxyl groups at the C1 and C6 positions are expected to react faster than the secondary hydroxyl groups at C2, C3, C4, and C5 due to lower steric hindrance. sigmaaldrich.comTherefore, under conditions of incomplete reaction, the product mixture will be enriched with 1-O-TMS-mannitol, 6-O-TMS-mannitol, and 1,6-di-O-TMS-mannitol.

The kinetics of the reaction can be complex, potentially following pseudo-second or third-order kinetics depending on the solvent's role in the mechanism. nih.govThe choice of silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl chloride (TMSCl), also significantly impacts the reaction rate.

The resulting product from a non-selective derivatization is inherently complex. With six hydroxyl groups, a statistical distribution of products is possible, including multiple mono-, di-, tri-, tetra-, penta-, and the fully hexasilylated derivatives. Furthermore, for each level of silylation (e.g., disilylated), multiple constitutional isomers exist (e.g., 1,2-di-TMS, 1,3-di-TMS, 1,6-di-TMS, etc.), leading to a highly complex product mixture. This complexity can lead to the appearance of multiple peaks in chromatographic analysis, which can complicate quantification and identification. wordpress.comThe formation of unexpected derivatives or by-products, referred to as silylation artifacts, can further increase the complexity of the reaction output.

wordpress.com

Methodologies for Deprotection and Further Functionalization

The trimethylsilyl (TMS) group is valued as a protecting group for alcohols in part because it can be removed under mild conditions, regenerating the hydroxyl group for further reactions. wikipedia.orgThe lability of the TMS ether bond allows for selective deprotection, which is a cornerstone of multistep organic synthesis.

Several methodologies exist for the deprotection of TMS ethers:

Acidic Cleavage: TMS ethers are highly susceptible to acid-catalyzed hydrolysis. Very mild acidic conditions, such as a drop of 1N HCl in dichloromethane (B109758) or treatment with pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol (B129727), are often sufficient to cleave the TMS group. gelest.comThe relative ease of cleavage makes the TMS group the most labile among common silyl ethers under acidic conditions.

wikipedia.org* Basic Cleavage: Base-catalyzed deprotection offers an alternative under mild conditions. Treating a methanol solution of the silylated compound with an excess of potassium carbonate for one to two hours is an effective method for removing the TMS group.

gelest.com* Fluoride-Based Reagents: Sources of fluoride (B91410) ions are highly effective for cleaving silicon-oxygen bonds due to the high strength of the silicon-fluoride bond. The most common reagent for this purpose is tetra-n-butylammonium fluoride (TBAF), typically used as a solution in THF. gelest.comThis method is broadly applicable to nearly all silyl ethers.

gelest.com

The choice of deprotection method allows for orthogonality in a synthetic scheme. For instance, the highly labile TMS group can be selectively removed in the presence of more robust silyl ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers.

wikipedia.org

Once deprotected, the regenerated hydroxyl group on the mannitol backbone is available for further functionalization . This allows for the site-specific introduction of other chemical moieties. For example, after a selective deprotection of a primary TMS ether, the resulting primary alcohol can undergo esterification, etherification, oxidation, or substitution reactions, while the other hydroxyl groups remain protected as silyl ethers. This strategy of selective protection-deprotection-functionalization is fundamental to the complex chemical manipulation of polyols like D-mannitol.

nih.govInteractive Data Table: Common Deprotection Methods for TMS Ethers

Table of Mentioned Compounds

Compound Name Abbreviation Trimethylsilyl-D-(+)-mannitol - D-Mannitol - Pyridine - N,N-Dimethylformamide DMF Acetonitrile MeCN Tetrahydrofuran THF Phenylboronic acid - Dibutyltin oxide - N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl chloride TMSCl Hydrochloric acid HCl Pyridinium p-toluenesulfonate PPTS Potassium Carbonate K2CO3 Tetra-n-butylammonium fluoride TBAF tert-Butyldimethylsilyl TBS Triisopropylsilyl TIPS

Advanced Spectroscopic and Analytical Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) Research

Gas chromatography-mass spectrometry (GC-MS) is a powerful and established analytical tool for the separation and identification of volatile and thermally stable compounds. cabidigitallibrary.org For non-volatile carbohydrates like D-(+)-mannitol, derivatization to their trimethylsilyl (B98337) (TMS) ethers is a crucial step to enable GC-MS analysis. cabidigitallibrary.orgrestek.com This process increases the volatility of the polyol, allowing it to be vaporized and separated on a gas chromatography column. youtube.com

The development of robust GC-MS methods for the analysis of Trimethylsilyl-D-(+)-mannitol involves the optimization of several key parameters, including derivatization, chromatographic separation, and mass spectrometric detection.

Derivatization: The conversion of D-(+)-mannitol to its trimethylsilyl ether is a critical sample preparation step. nih.gov Trimethylsilylation involves the replacement of active hydrogens in the hydroxyl groups with a trimethylsilyl group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. nasa.gov The reaction conditions, including temperature and time, must be carefully controlled to ensure complete derivatization and avoid the formation of artifacts. nih.gov For instance, a typical derivatization protocol might involve dissolving the dried sample in pyridine (B92270), adding the silylating reagent, and heating the mixture to ensure a complete reaction. nasa.gov

Chromatographic Conditions: The separation of Trimethylsilyl-D-(+)-mannitol from other components in a sample mixture is achieved using a gas chromatograph. The choice of the capillary column is critical for achieving good resolution. Nonpolar columns, such as those with a dimethylpolysiloxane stationary phase (e.g., DB-1 or ZB-5), are often used for the separation of TMS derivatives. semanticscholar.org The temperature program of the GC oven is optimized to ensure adequate separation of the analyte from other compounds and the solvent front. semanticscholar.org

Mass Spectrometric Detection: The mass spectrometer serves as a highly sensitive and specific detector. nih.gov The ionization is typically performed using electron impact (EI) at 70 eV. nih.gov The mass spectrometer can be operated in either full scan mode to obtain a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. researchgate.net

The validation of these methods ensures their reliability for their intended application. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

| Validation Parameter | Description |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

GC-MS is widely applied for both the qualitative and quantitative analysis of a broad range of carbohydrates and polyols, including Trimethylsilyl-D-(+)-mannitol, in various matrices. nih.govmdpi.com

Qualitative Analysis: The identification of Trimethylsilyl-D-(+)-mannitol is based on a combination of its retention time from the GC column and its mass spectrum. researchgate.net The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparison with reference spectra from spectral libraries such as the NIST Mass Spectral Library. nist.gov

Quantitative Analysis: For quantitative analysis, the area of the chromatographic peak corresponding to Trimethylsilyl-D-(+)-mannitol is measured and compared to a calibration curve generated from standards of known concentrations. customs.go.jp This approach allows for the determination of the concentration of D-(+)-mannitol in the original sample. The use of an internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. semanticscholar.org

The successful chromatographic separation of trimethylsilyl derivatives is essential for accurate analysis, especially in complex mixtures containing multiple carbohydrates and polyols. cabidigitallibrary.orgrestek.com The high efficiency of capillary GC columns generally allows for satisfactory separations of the various TMSi sugar peaks. cabidigitallibrary.org

Challenges in separation can arise from the presence of isomers. restek.com For instance, sugars can exist in different anomeric forms (α and β) and ring structures (pyranose and furanose), which, upon derivatization, can result in multiple chromatographic peaks for a single sugar. cabidigitallibrary.org However, since mannitol (B672) is an alditol and does not form ring structures, it typically yields a single peak after trimethylsilylation, simplifying its chromatographic analysis compared to reducing sugars. chalmers.se The choice of the stationary phase of the GC column and the temperature program are critical factors that are optimized to achieve the best possible separation of Trimethylsilyl-D-(+)-mannitol from other derivatized compounds in a sample. core.ac.uk

Internal standards are indispensable for achieving accurate and precise quantification in GC-MS analysis. semanticscholar.org An internal standard is a compound that is added in a known amount to both the calibration standards and the unknown samples. customs.go.jp It should be chemically similar to the analyte but not naturally present in the sample.

For the analysis of Trimethylsilyl-D-(+)-mannitol, a common internal standard is a structurally related polyol that is not expected to be in the sample, such as xylitol (B92547) or sorbitol (if not also an analyte). semanticscholar.orgresearchgate.net The internal standard helps to compensate for potential variations that can occur during sample preparation, derivatization, and injection into the GC-MS system. By comparing the peak area of the analyte to that of the internal standard, a more reliable quantification can be achieved.

| Ideal Characteristics of an Internal Standard |

| Chemically similar to the analyte. |

| Not naturally present in the sample. |

| Elutes close to the analyte but is well-resolved. |

| Stable under the analytical conditions. |

| Does not interfere with other components in the sample. |

Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry provides detailed structural information about molecules by analyzing the mass-to-charge ratio of ions and their fragments.

Electron ionization (EI) is a hard ionization technique that results in extensive fragmentation of the molecule. sci-hub.se The fragmentation patterns of trimethylsilyl ethers of polyols like mannitol are well-characterized and provide valuable structural information. chalmers.se The mass spectra of these derivatives are typically complex but contain characteristic ions that aid in their identification. chalmers.se

The molecular ion (M+) of trimethylsilylated mannitol is often weak or absent in EI mass spectra due to its instability. cabidigitallibrary.org However, a prominent ion corresponding to the loss of a methyl group ([M-15]+) is usually observed, which is helpful in determining the molecular weight. core.ac.uk

The fragmentation of trimethylsilylated alditols is dominated by cleavage of the carbon-carbon bonds in the chain. chalmers.se This leads to the formation of a series of characteristic fragment ions. For Trimethylsilyl-D-(+)-mannitol, the fragmentation pattern will be influenced by the positions of the trimethylsiloxy groups along the carbon chain.

A study of the mass spectra of trimethylsilyl ethers of various alditols, including mannitol, revealed that the predominant fragmentations are cleavages in the carbon chain and the rearrangement loss of trimethylsilanol (B90980). chalmers.se The spectra are often clearly correlated with the structure of the alditol. chalmers.se

Common Fragment Ions in the Mass Spectra of Trimethylsilylated Polyols:

| m/z (mass-to-charge ratio) | Possible Ion Structure/Origin |

| 73 | [Si(CH₃)₃]⁺ |

| 103 | [CH₂(OTMS)]⁺ |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ (rearrangement ion) |

| 205 | [CH(OTMS)-CH₂(OTMS)]⁺ |

| 217 | Characteristic fragment for C5 and C6 monosaccharides and polyols. researchgate.netresearchgate.net |

| 307 | Resulting from C-C bond cleavage. |

| 319 | Characteristic fragment for sugar alcohols. researchgate.netresearchgate.net |

The mass spectrum of the hexakis-trimethylsilyl derivative of D-Mannitol shows characteristic ions that can be used for its identification. nist.gov The fragmentation pattern provides a unique fingerprint for this specific compound.

Analysis of Diagnostic Fragment Ions and Neutral Losses ([M-15], [M-TMSOH])

The mass spectra of trimethylsilyl (TMS) derivatives of alditols, such as mannitol, are characterized by specific fragmentation patterns that provide significant structural information. chalmers.se While molecular ions (M) are often of low intensity or absent, several diagnostic fragment ions and neutral losses are consistently observed. chalmers.se

A common fragmentation pathway for TMS derivatives is the loss of a methyl radical (•CH₃) from one of the silicon atoms, resulting in a prominent ion at [M-15]⁺. chalmers.seresearchgate.net This fragmentation is a characteristic feature of trimethylsilylated compounds. chalmers.seresearchgate.net

Another predominant fragmentation process is the rearrangement and loss of a neutral molecule of trimethylsilanol (TMSOH, mass 90 Da). chalmers.se This loss, represented as [M-90] or [M-TMSOH], can occur from the molecular ion or from other high-mass fragments. For instance, ions corresponding to [M-15-90] are also frequently observed. chalmers.se These neutral losses are highly indicative of the presence of TMS ethers. The analysis of these characteristic ions is crucial for identifying the compound as a TMS derivative and determining its molecular weight. chalmers.se

The following table summarizes these key diagnostic fragments.

| Ion/Loss | Description | Significance |

| [M-15]⁺ | Loss of a methyl group (CH₃) from a TMS moiety. | Confirms the presence of a trimethylsilyl group. |

| [M-TMSOH] | Neutral loss of trimethylsilanol (90 Da). | Indicates the presence of a TMS ether. |

| [M-15-TMSOH]⁺ | Sequential loss of a methyl group and trimethylsilanol. | Further confirms the TMS ether structure. |

Correlation between Mass Spectra and Alditol Structures

The mass spectra of trimethylsilylated alditols are unusually well-correlated with their structures. chalmers.se The most structurally informative fragmentations arise from the cleavage of the carbon-carbon bonds within the alditol backbone. chalmers.se Alpha-cleavage adjacent to the trimethylsilyloxy groups is a favored process, leading to a series of characteristic ions. chalmers.se

Key fragment ions observed in the spectra of TMS-derivatized carbohydrates include m/z 103, 205, 217, and 319, which are characteristic of these structures. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural elucidation of derivatives like Trimethylsilyl-D-(+)-mannitol. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically within 5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. chemrxiv.org

Techniques such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) can be employed to obtain these precise mass measurements. nih.gov By comparing the experimentally measured accurate mass with the theoretical mass calculated for a proposed chemical formula, the elemental composition can be confidently assigned. This capability is critical for confirming the successful derivatization of all hydroxyl groups in mannitol and for verifying the structure of fragment ions observed in tandem mass spectrometry (MS/MS) experiments. nih.gov HRMS, therefore, provides a higher level of confidence in the compound's identity and structural integrity. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Research

¹H and ¹³C NMR Spectral Analysis for Structural Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, including silylated derivatives. uobasrah.edu.iqupi.edu

In the ¹H NMR spectrum of per-trimethylsilylated D-mannitol, the protons of the TMS groups typically appear as a sharp, intense singlet in the upfield region, around 0.1-0.2 ppm, due to the 54 equivalent protons (6 x Si(CH₃)₃). rsc.org The protons on the mannitol carbon backbone (CH and CH₂) would appear as a complex set of multiplets in the downfield region, typically between 3.5 and 4.1 ppm. The specific chemical shifts and coupling patterns of these backbone protons confirm the alditol structure.

The ¹³C NMR spectrum provides complementary information. nih.gov The methyl carbons of the TMS groups would produce a strong signal at a very high field, around 1-2 ppm. The signals for the six carbons of the mannitol backbone would appear in the region characteristic for alcohols and ethers, generally between 60 and 80 ppm. rsc.orgnih.gov The chemical shifts of these carbons confirm the carbon skeleton and the attachment of the silyloxy groups.

The following table provides expected chemical shift ranges for Trimethylsilyl-D-(+)-mannitol.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Si-(CH₃)₃ | ~ 0.1 - 0.2 (singlet) |

| ¹H | O-CH, O-CH₂ (Mannitol backbone) | ~ 3.5 - 4.1 (multiplets) |

| ¹³C | Si-(CH₃)₃ | ~ 1 - 2 |

| ¹³C | O-CH, O-CH₂ (Mannitol backbone) | ~ 60 - 80 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMQC) for Complex Derivatives

Due to the structural complexity and potential for signal overlap in the one-dimensional spectra of large derivatives, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of the proton connectivity throughout the entire mannitol backbone, confirming the sequence of CH and CH₂ groups. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). pressbooks.publibretexts.org Each cross-peak in an HSQC or HMQC spectrum links a specific proton resonance to its corresponding carbon resonance. mdpi.com This is the most reliable method for assigning the ¹³C signals and confirming which protons are attached to which carbons in the complex mannitol backbone. sdsu.edulibretexts.org

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of organic compounds with high precision and accuracy, traceable to the International System of Units (SI). kstudy.comsigmaaldrich.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk

For the purity assessment of Trimethylsilyl-D-(+)-mannitol, a certified internal standard with known purity is weighed accurately and mixed with a precisely weighed amount of the analyte sample. acs.org The ¹H NMR spectrum of this mixture is then recorded under optimized quantitative conditions (e.g., ensuring full relaxation of nuclei). acs.org

The purity of the analyte can be calculated by comparing the integral of a specific, well-resolved signal from the analyte (e.g., the mannitol backbone protons) with the integral of a signal from the internal standard. ox.ac.uk Because qNMR does not rely on the response factor of the analyte, it provides an absolute measure of purity, making it a highly reliable technique for qualifying reference materials. sigmaaldrich.comeurekaselect.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful analytical tool for the separation, identification, and quantification of various analytes, including polyols like D-mannitol and its derivatives. This section explores specific applications of advanced LC-MS/MS techniques in the analysis of such compounds.

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com When coupled with tandem mass spectrometry (MS/MS), it provides a highly selective and sensitive method for analyzing complex mixtures. nih.gov

While gas chromatography-mass spectrometry (GC-MS) often requires derivatization, such as trimethylsilylation, to increase the volatility and thermal stability of compounds like mannitol, LC-MS/MS can often analyze these polar compounds directly. nih.govnih.govnih.gov However, derivatization is also employed in LC-MS/MS to improve chromatographic retention and ionization efficiency. nih.gov

A validated UPLC-MS/MS method for the determination of urinary mannitol and lactulose (B1674317) demonstrates the technique's efficacy. mdpi.com This approach provides efficient chromatographic separation of the sugars in as little as 5 minutes. mdpi.com The high selectivity and reproducibility of the method make it excellent for routine purposes. nih.govresearchgate.net Key performance characteristics of such a method are detailed below.

Table 1: UPLC-MS/MS Method Parameters and Performance for Mannitol Analysis

| Parameter | Value | Reference |

|---|---|---|

| Chromatography | ||

| System | Ultra-Performance Liquid Chromatography (UPLC) | mdpi.com |

| Column | Ethylene Bridged Hybrid (BEH) Amide | nih.govresearchgate.net |

| Run Time | 5 minutes | mdpi.com |

| Mass Spectrometry | ||

| Detector | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Ionization | Electrospray Ionization (ESI) | mdpi.comresearchgate.net |

| Method Validation | ||

| Limit of Quantification (LOQ) | 10 µg/mL | mdpi.com |

| Limit of Detection (LOD) | 2 µg/mL | mdpi.com |

| Linearity | Up to 1000 µg/mL | mdpi.com |

| Within-Run Precision (CV%) | 0.7% to 2.9% | mdpi.com |

| Between-Run Precision (CV%) | 1.9% to 4.7% | mdpi.com |

| Recovery | > 90.2% | mdpi.com |

This interactive table summarizes the key parameters and validation data for a UPLC-MS/MS method used for the analysis of mannitol.

Research has also explored the use of LC-ESI-MS/MS for the simultaneous determination of multiple carbohydrates, including sugar alcohols, after a two-step derivatization process involving oximation and silylation. nih.gov This derivatization is crucial for reducing the number of isomers that co-exist in solution, thereby simplifying the resulting chromatogram. nih.gov For the analysis, a C18 column is typically used with a mobile phase consisting of acetonitrile (B52724) and an aqueous solution of ammonium (B1175870) formate. nih.gov The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, and quantification is achieved by selecting the most sensitive precursor-to-product ion transitions. nih.gov

High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a valuable technique for the analysis of compounds that lack strong UV-absorbing chromophores, such as polyols (sugar alcohols). imtakt.comlabmanager.com The ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for a wide range of non-volatile and semi-volatile compounds. labmanager.comjasco.co.uk

The principle of ELSD involves three stages:

Nebulization: The column eluent is converted into a fine mist of droplets. labmanager.comjasco.co.uk

Evaporation: The mobile phase is evaporated from the droplets in a heated drift tube, leaving behind solid particles of the non-volatile analyte. labmanager.comjasco.co.uk

Detection: A light source (e.g., LED or laser) illuminates the analyte particles, and a photodetector measures the intensity of the scattered light, which is proportional to the mass of the analyte. jasco.co.ukshimadzu.com

A key advantage of ELSD over Refractive Index (RI) detection, another common method for sugar analysis, is its compatibility with gradient elution. imtakt.comyoutube.com This allows for the efficient separation of complex mixtures of sugar alcohols with varying retention times in a single analytical run. imtakt.comnih.gov

Hydrophilic Interaction Chromatography (HILIC) is frequently employed for the separation of polar compounds like sugar alcohols. jasco.co.uknih.gov HILIC columns, such as those with polymer NH2 stationary phases, are effective for retaining and separating these analytes. jasco.co.uk A typical mobile phase for HILIC analysis of polyols is a mixture of acetonitrile and water. jasco.co.uk

Studies have demonstrated the successful simultaneous analysis of multiple sugar alcohols, including mannitol, xylitol, sorbitol, and others, using HPLC-ELSD. jasco.co.uknih.gov These methods show good precision, with low coefficients of variation, and high accuracy. nih.gov

Table 2: Representative HPLC-ELSD Conditions for Polyol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | ||

| Column | Polymer NH2 (HILIC mode) | jasco.co.uk |

| Mobile Phase | Water/Acetonitrile (e.g., 25/75 v/v) | jasco.co.uk |

| Flow Rate | 1.0 mL/min | jasco.co.uk |

| Detector | ||

| Detector | Evaporative Light Scattering Detector (ELSD) | jasco.co.uk |

| Nebulizer Temperature | 30°C | jasco.co.uk |

| Evaporator Temperature | 30°C | jasco.co.uk |

| Performance | ||

| Analysis Time | < 15 minutes for ten sugar alcohols | nih.gov |

| Linearity (R²) | > 0.995 | nih.gov |

| LOD Range | 30.0 to 45.0 ng | nih.gov |

This interactive table presents typical analytical conditions and performance metrics for the analysis of sugar alcohols using HPLC-ELSD.

The development of Ultra-High Performance Liquid Chromatography (UHPLC) methods coupled with ELSD has further improved the speed and efficiency of sugar alcohol analysis, enabling the separation of ten different sugar alcohols within 15 minutes. nih.gov This rapid analysis is suitable for routine quality control in various industries. nih.govresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Ammonium acetate |

| Ammonium formate |

| Arabitol |

| D-(+)-Mannitol |

| D-Mannitol-1-13C,1-1-d2 |

| Dulcitol |

| Erythritol |

| Fructose |

| Glucose |

| Iditol |

| Inositol |

| Lactulose |

| Lactulose 13C12 |

| Maltitol |

| Maltose |

| Methanol (B129727) |

| Raffinose |

| Rhamnose |

| Sorbitol |

| Sucrose |

| Threitol |

| Trimethylsilyl-D-(+)-mannitol |

| Volemitol |

Applications in Advanced Organic Synthesis

Trimethylsilyl-D-(+)-mannitol as a Chiral Building Block

Protected D-mannitol derivatives serve as invaluable chiral platforms for constructing highly functionalized molecules. By leveraging the inherent stereochemistry of the mannitol (B672) backbone, chemists can orchestrate synthetic sequences that lead to complex products with a high degree of stereocontrol.

A key application of mannitol-derived building blocks is in the synthesis of enantiopure nitroalkenes. These compounds are powerful intermediates in organic synthesis due to the versatile reactivity of the nitro group, which can act as an electron-withdrawing group in additions and be readily converted into other functional groups, such as amines. nih.gov

The synthesis typically begins with a protected form of D-mannitol, such as 1,2:5,6-di-O-cyclohexylidene-D-mannitol. nih.govmdpi.com This compound can be readily cleaved, for example using sodium periodate (B1199274) (NaIO₄), to yield two equivalents of (R)-2,3-O-cyclohexylidene glyceraldehyde. mdpi.comnih.gov This chiral aldehyde is then reacted with a nitroalkane, like nitromethane, in a Henry (nitroaldol) reaction, followed by dehydration, to furnish the desired enantiopure chiral nitroalkene. nih.govmdpi.com This strategy effectively transfers the stereochemical information from the parent mannitol to a versatile synthetic intermediate. nih.govresearchgate.net

Table 1: Synthesis of (R)-Cyclohexylideneglyceraldehyde from a Mannitol Derivative

| Starting Material | Reagent | Product | Yield | Reference |

|---|

The enantiopure nitroalkenes derived from mannitol are excellent Michael acceptors, opening the door to the creation of complex, densely functionalized chiral molecules. nih.gov Organocatalytic Michael addition reactions, using various nucleophiles, proceed with high stereoselectivity, controlled by the existing stereocenter of the nitroalkene. nih.govnih.gov

Researchers have successfully employed nucleophiles such as dimethyl malonate and β-keto esters in these conjugate additions. nih.govnih.gov The resulting adducts are rich in functional groups and stereocenters, making them valuable precursors for further synthetic transformations. nih.gov For instance, these Michael adducts have been elaborated into more complex structures, including biologically relevant five-membered lactones and bicyclic lactams, demonstrating the power of this strategy for building molecular complexity from a simple carbohydrate source. nih.govnih.gov

Table 2: Organocatalytic Michael Addition to a D-Mannitol-Derived Nitroalkene

| Nitroalkene Substrate | Nucleophile | Catalyst Type | Outcome | Reference |

|---|

Design and Synthesis of Chiral Ligands and Organocatalysts

The C2-symmetric scaffold of D-mannitol is an ideal template for the design of chiral ligands and organocatalysts. nih.gov The precise spatial arrangement of its hydroxyl groups, once derivatized, can create a well-defined chiral environment that influences the stereochemical outcome of a catalyzed reaction. nih.gov

D-mannitol can be chemically modified to produce a variety of sophisticated catalytic molecules. Chiral phospholanes, which can be synthesized from D-mannitol, are precursors to phosphoramidite (B1245037) ligands. organic-chemistry.org These ligands are crucial in transition metal catalysis, where they can induce high levels of enantioselectivity. organic-chemistry.org

Furthermore, the mannitol framework is suitable for creating chiral Brønsted acids. Chiral phosphoric acids and their derivatives, such as N-triflylphosphoramides, have emerged as powerful organocatalysts for a wide range of asymmetric transformations. nih.govresearchgate.net These catalysts function by activating substrates through hydrogen bonding or protonation, operating within a chiral pocket that directs the approach of the reacting partners. nih.govresearchgate.net While BINOL has been a dominant scaffold in this area, the principles can be extended to other C2-symmetric diols like mannitol to create novel catalytic systems. nih.gov

Ligands derived from the chiral pool, including those from D-mannitol, have found significant application in asymmetric catalysis. organic-chemistry.org A prime example is the asymmetric hydrogenation of olefins, a powerful method for creating stereocenters with high enantioselectivity. nih.govyoutube.com

Rhodium complexes featuring chiral bisphospholane ligands derived from D-mannitol have proven to be highly effective catalysts for the asymmetric hydrogenation of various functionalized olefins, including dehydroamino acid derivatives and itaconic acid derivatives. organic-chemistry.org These catalytic systems can achieve excellent results, often with over 99% enantiomeric excess (ee) and complete conversion. organic-chemistry.org The success of these catalysts underscores the effectiveness of transferring the stereochemical information from a natural product like mannitol to a man-made catalytic system to solve challenges in asymmetric synthesis. organic-chemistry.orgnih.gov

Table 3: Performance of Mannitol-Derived Ligands in Asymmetric Hydrogenation

| Substrate Type | Metal/Ligand System | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|

| Dehydroamino acid derivatives | Rhodium / Chiral Bisphospholane | >99% | High | organic-chemistry.org |

| Itaconic acid derivatives | Rhodium / Chiral Bisphospholane | >99% | 100% | organic-chemistry.org |

Use in Stereocontrolled Total Synthesis

The utility of D-mannitol as a chiral starting material is perhaps best showcased in its application to the total synthesis of complex natural products. Its polyfunctional and stereochemically rich structure allows for its elaboration into key fragments of a larger target molecule, significantly simplifying the synthetic challenge. nih.gov

For example, the stereoselective total synthesis of (-)-anamarine, a δ-lactone-containing natural product, was successfully achieved starting from D-mannitol. The synthesis strategy involved transforming mannitol into crucial olefin and vinyl lactone fragments, which were then coupled using metathesis reactions. Similarly, D-mannitol diacetonide served as the starting point in a stereocontrolled total synthesis of (+)-streptazolin, where the key step was a palladium-catalyzed reductive cyclization. researchgate.net These syntheses highlight how the inherent chirality of mannitol can be strategically employed to control the stereochemistry of multiple centers in a complex target molecule.

Synthesis of Ether Lipids and Platelet-Activating Factor (PAF) Analogues

D-mannitol is a well-established and cost-effective starting material for the enantioselective synthesis of complex molecules, including bioactive ether lipids and analogues of Platelet-Activating Factor (PAF). nih.govresearchgate.net PAF is a potent phospholipid mediator involved in numerous inflammatory and allergic responses. nih.gov The synthesis of PAF analogues often begins with a chiral precursor to establish the correct stereochemistry at the glycerol (B35011) backbone.

In these synthetic routes, the multiple hydroxyl groups of D-mannitol must be selectively addressed. The use of protecting groups is essential to differentiate between the primary and secondary alcohols and to direct the introduction of the characteristic ether-linked alkyl chain and the phosphocholine (B91661) headgroup. While various protecting group strategies are employed, silylation is a common technique. For instance, a synthetic sequence might involve the complete silylation (per-silylation) of a mannitol derivative, followed by a regioselective deprotection of a specific silyl (B83357) ether to free up one primary alcohol for further reaction. nih.gov

However, achieving regioselectivity with trimethylsilyl (B98337) groups can be challenging. An attempt to protect a primary alcohol using chlorotrimethylsilane (B32843) during a synthesis of a racemic sn-1-thio-PAF analogue resulted in a non-regioselective mixture of products where both primary and secondary alcohols were silylated. nih.gov This highlights the need for carefully optimized conditions or the use of bulkier silylating agents to achieve the desired selectivity in these intricate multi-step syntheses.

Stereoselective Synthesis of Fluoro- and Silyl-Substituted Homoallylic Alcohols

A review of published scientific literature does not indicate the use of Trimethylsilyl-D-(+)-mannitol as a chiral auxiliary or starting material for the stereoselective synthesis of fluoro- and silyl-substituted homoallylic alcohols. While D-mannitol is a versatile chiral pool starting material for many other classes of compounds, longdom.orgnih.govresearchgate.net its application in this specific synthetic context is not documented.

Protecting Group Chemistry in Multi-Step Organic Synthesis

In multi-step organic synthesis, protecting groups are temporary modifications to functional groups that prevent them from undergoing unwanted reactions during a chemical transformation elsewhere in the molecule. nih.gov For a polyol like D-mannitol, which contains six hydroxyl (-OH) groups, such protection is indispensable. The trimethylsilyl (TMS) group is a widely used protecting group for alcohols, converting them into trimethylsilyl ethers (-OTMS). wikipedia.orgstudy.com

The primary purpose of silylating the hydroxyl groups of D-mannitol is to mask their acidic protons and nucleophilicity. study.comlibretexts.org This allows for subsequent reactions, such as nucleophilic additions or organometallic reactions, to be performed on other parts of the molecule without interference from the hydroxyls.

Protection and Deprotection Chemistry

The process of introducing and removing the TMS protecting group is straightforward and efficient.

Protection (Silylation): Alcohols are typically converted to TMS ethers by reacting them with a silylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a non-aqueous base like triethylamine (B128534) or pyridine (B92270). wikipedia.orglibretexts.orggelest.com The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.

Deprotection (Desilylation): The Si-O bond of a TMS ether is stable to many reaction conditions but can be cleaved easily when desired. The TMS group is known for its lability compared to bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). gelest.combeilstein-journals.org Deprotection is typically achieved under mild acidic conditions (e.g., aqueous HCl) or, more commonly, by using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). libretexts.orggelest.com The high strength of the silicon-fluorine (Si-F) bond (approximately 141 kcal/mol) makes fluoride ions particularly effective for cleaving the silicon-oxygen (Si-O) bond. nih.govharvard.edu

The relative stability of different silyl ethers allows for selective deprotection strategies in complex molecules, a critical aspect of advanced organic synthesis. gelest.comorganic-chemistry.org

| Silylating Agent | Base/Solvent | Resulting Protected Group | Common Deprotection Reagents |

| Trimethylsilyl chloride (TMSCl) | Triethylamine (Et3N) or Pyridine in Dichloromethane (B109758) (DCM) | Trimethylsilyl ether (-OTMS) | Aqueous Acid (e.g., HCl) or Fluoride Ion Source (e.g., TBAF) |

| Bis(trimethylsilyl)acetamide (BSA) | Acetonitrile (B52724) | Trimethylsilyl ether (-OTMS) | Aqueous Acid or Fluoride Ion Source |

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | 2,6-Lutidine in Dichloromethane (DCM) | Trimethylsilyl ether (-OTMS) | Aqueous Acid or Fluoride Ion Source |

Role in Biochemical and Metabolic Research

Application as a Standard in Biochemical Assays

In the landscape of biochemical analysis, particularly in methods involving gas chromatography, the use of an appropriate internal standard is critical for achieving accurate and reproducible quantification. An internal standard helps to correct for variations in sample preparation, derivatization efficiency, and injection volume. Trimethylsilyl-D-(+)-mannitol has been employed as an internal standard in the GC analysis of other compounds. For instance, in studies analyzing dissolved carbohydrates in seawater, a defined quantity of trimethylsilyl-mannitol is added to the prepared samples before injection into the gas chromatograph. mpg.de The known concentration of the trimethylsilyl-mannitol standard provides a benchmark against which the concentrations of other detected carbohydrate derivatives can be calculated, ensuring the reliability of the quantitative results. mpg.de

Conversely, when analyzing mannitol (B672) itself in biological fluids, other closely related but distinct compounds are used as internal standards. Common choices include α-methylglucose or myo-inositol. nih.govnih.gov In these assays, the internal standard is added to the sample at the beginning of the preparation process. Both the target analyte (mannitol) and the internal standard are then subjected to the same extraction, drying, and trimethylsilylation steps before GC-MS analysis.

Research on Metabolic Fluxes using Trimethylsilyl (B98337) Derivatives

Metabolic flux analysis is a powerful technique used to investigate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C-labeled substrates, allows researchers to follow the path of atoms through metabolic pathways. Trimethylsilyl derivatization coupled with GC-MS is a key analytical platform for these studies, enabling the separation and quantification of various metabolites and their isotopic labeling patterns.

Understanding the metabolism of fungal pathogens is crucial for developing effective control strategies. Botrytis cinerea, the fungus responsible for gray mold disease in over 200 plant species, utilizes mannitol as a key metabolite for functions such as carbon storage. researchgate.netresearchgate.net To study the metabolic dynamics within the living fungus, researchers employ non-invasive techniques like in vivo Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This method allows for the real-time observation of metabolic conversions in intact fungal cells. researchgate.net

Studies on B. cinerea have used in vivo NMR to follow the conversion of labeled hexoses, which reveals the activity of different metabolic pathways under various conditions. researchgate.net While NMR provides a dynamic view of the living system, a more detailed, quantitative analysis of the full spectrum of metabolites often requires complementary techniques. GC-MS-based metabolic fingerprinting of trimethylsilyl derivatives is frequently used to analyze the metabolome of B. cinerea, providing a comprehensive snapshot of the metabolic state of the fungus under different conditions, such as exposure to fungicides. researchgate.neterudit.orgmsstate.edu

To precisely map metabolic pathways, researchers often use substrates labeled with stable isotopes, such as ¹³C-glucose. As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass distribution (isotopologues) of these metabolites, the flow, or flux, through different pathways can be calculated.

GC-MS is exceptionally well-suited for this type of analysis. nih.gov The methodology involves extracting metabolites from cells or tissues, derivatizing them to their trimethylsilyl forms to ensure volatility, and then analyzing the products by GC-MS. springernature.comdkfz.de This approach has been successfully applied to trace the metabolism of ¹³C-labeled sugars like glucose and fructose. nih.govspringernature.com The mass spectrometer detects the mass shifts in specific fragments of the TMS-derivatized metabolites that result from the incorporation of ¹³C, allowing for the determination of the mass isotopologue distribution. dkfz.de This data is then used to quantify the contribution of the labeled hexose (B10828440) to various metabolic endpoints, providing critical insights into the central carbon metabolism of the organism under study. nih.govdkfz.de

Analytical Methodologies for Biological Fluid Analysis

The quantification of mannitol in biological fluids such as plasma, urine, and bile is of significant clinical and research interest. Because mannitol is a polar, non-volatile molecule, its analysis by GC requires derivatization to its trimethylsilyl form.

A robust and widely used method for measuring mannitol concentrations in various biological fluids relies on gas-liquid chromatography of its trimethylsilyl derivative. nih.govoup.com The procedure involves several key steps:

Sample Preparation : The biological sample (e.g., plasma, urine, or bile) is mixed with an internal standard solution, typically containing a compound like α-methylglucose. nih.gov Plasma samples may require a deproteinization step.

Derivatization : After desalting and drying, the sample is derivatized. This is achieved by adding a mixture of reagents, such as pyridine (B92270), bis(trimethylsilyl)acetamide (BSA), and trimethylchlorosilane (TMCS), and heating the mixture. nih.gov This reaction converts the hydroxyl groups of mannitol and the internal standard to their respective TMS ethers.

Gas Chromatography : The derivatized sample is then injected into a gas chromatograph. The volatile TMS-mannitol is separated from other components on a chromatography column, such as one with a 10% OV-17 stationary phase. nih.govoup.com

Quantification : The amount of mannitol is determined by measuring the height or area of its chromatographic peak relative to that of the internal standard. nih.gov

This technique has been shown to be linear, accurate, precise, and sensitive, making it suitable for quantifying mannitol in a range of biological matrices. nih.govoup.com

Table 1: GC Method Parameters for Mannitol Estimation in Biological Fluids

| Parameter | Value/Description |

| Analyte | D-Mannitol |

| Derivative | Trimethylsilyl-D-(+)-mannitol |

| Internal Standard | α-methylglucose |

| Derivatizing Agents | Pyridine/bis(trimethylsilyl)acetamide/trimethylchlorosilane |

| Derivatization Conditions | 60°C for 30 minutes |

| GC Column | 275-cm column of 10% OV-17 |

| Operating Temperature | 190°C |

| Quantification | Peak-height measurement relative to internal standard |

| Biological Matrices | Plasma, Urine, Bile |

The analysis of urinary sugar excretion after oral administration is a non-invasive method used to assess the permeability of the intestinal barrier. The "dual sugar test," commonly using lactulose (B1674317) and mannitol, is a primary example. Mannitol, a small monosaccharide, is readily absorbed through small aqueous pores in the intestinal villi. In contrast, lactulose, a larger disaccharide, is only minimally absorbed, and its passage indicates the presence of larger gaps or leaks in the intestinal barrier. An elevated urinary lactulose-to-mannitol ratio (LMR) is therefore indicative of increased intestinal permeability, often referred to as "leaky gut." nih.gov

Gas chromatography is a key analytical technique for the precise measurement of these sugar probes in urine. nih.govresearchtrends.netresearchgate.net The method involves the collection of urine over a specific period following the ingestion of a sugar solution. The urinary sugars are then converted into their volatile derivatives for GC analysis. To improve chromatographic performance, the sugars are often first converted to their oximes before the silylation step, which prevents the formation of multiple peaks resulting from different anomeric forms of the sugars. researchgate.net The resulting trimethylsilyl-oxime derivatives are then separated and quantified by GC-MS. researchtrends.netresearchgate.net This validated method allows for the accurate determination of urinary mannitol and lactulose concentrations, enabling the reliable calculation of the LMR for assessing intestinal health. researchtrends.net

Investigation of Carbohydrate Metabolism Pathways

The chemical compound Trimethylsilyl-D-(+)-mannitol is instrumental in the detailed investigation of carbohydrate metabolism, particularly the pathways involving its parent molecule, D-mannitol. As a derivatized form of D-mannitol, it is perfectly suited for analysis by gas chromatography-mass spectrometry (GC-MS), a high-resolution technique for separating and identifying volatile compounds. nih.gov This analytical approach allows researchers to trace the metabolic fate of mannitol and its intermediates within complex biological systems, such as plants and microorganisms. The trimethylsilylation process, which replaces the active hydrogen atoms on the hydroxyl groups of mannitol with trimethylsilyl (TMS) groups, significantly increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis. mdpi.com

Mannitol Synthesis and Degradation Pathways in Plants and Microorganisms

The study of mannitol metabolism is crucial for understanding how various organisms respond to environmental stress and manage their carbon resources. Trimethylsilyl-D-(+)-mannitol, as an analytical derivative, facilitates the precise quantification of mannitol levels in cells and tissues, providing insights into the activity of its metabolic pathways.

In many fungi, the primary route for mannitol synthesis involves the reduction of fructose-6-phosphate (B1210287) to mannitol-1-phosphate, which is then dephosphorylated to yield mannitol. researchgate.netnih.gov Conversely, the degradation of mannitol can proceed via oxidation to fructose. nih.gov GC-MS analysis of the trimethylsilylated derivatives of these sugar phosphates and sugars allows for the monitoring of metabolite pool sizes, which is essential for understanding the regulation of these pathways. For instance, in the plant pathogen Botrytis cinerea, targeted deletion of genes involved in mannitol metabolism, coupled with metabolic profiling, has revealed the distinct roles of different pathways in the utilization of glucose and fructose. researchgate.net

In the marine coccolithophorid alga Emiliania huxleyi, GC-MS-based metabolite profiling has been pivotal in identifying mannitol as a major storage carbohydrate. sigmaaldrich.com Through stable isotope labeling studies, where the alga was fed with 13C-labeled bicarbonate, researchers could trace the flow of carbon through the metabolic network. By analyzing the incorporation of 13C into the trimethylsilyl derivative of mannitol, they demonstrated a significant metabolic flux towards mannitol synthesis, highlighting its central role in the primary carbon metabolism of this organism. sigmaaldrich.com

The use of D-mannitol as a certified reference material ensures the accuracy of such quantitative studies. mdpi.comresearchgate.netfujifilm.comnih.gov In a typical metabolomics workflow, a known quantity of a standard, often an isotopically labeled version of the analyte, is added to the sample. However, when an exact isotopically labeled standard for the derivatized analyte is not available, an untagged certified reference material like D-mannitol can be used to create a calibration curve. The sample and the calibration standards are then subjected to the same derivatization process, and the resulting trimethylsilyl-mannitol is analyzed by GC-MS. This allows for the accurate quantification of mannitol in the biological sample.

Novel Mannitol Phosphorylation Pathways

Recent research has uncovered novel and alternative pathways for mannitol metabolism that involve phosphorylation, challenging previously held models and revealing the metabolic plasticity of organisms. The analytical precision afforded by examining trimethylsilyl derivatives has been instrumental in these discoveries.

One of the most significant recent findings has been in certain species of fructophilic yeasts from the Wickerhamiella and Starmerella (W/S) clades. These yeasts deploy a novel pathway to produce mannitol from glucose. This pathway involves the conversion of the glycolytic intermediate fructose-6-phosphate to fructose, which is then reduced to mannitol. frontiersin.orgnih.gov The key and novel step in this pathway is the dephosphorylation of fructose-6-phosphate to fructose, a reaction mediated by a fructose-6-phosphate phosphatase, which was previously not well-characterized in this context in yeasts. frontiersin.org This discovery was made possible through a combination of genetic manipulations and metabolic analysis, including NMR, to trace the flow of 13C-labeled glucose. frontiersin.org

In the realm of bacteria, a novel bifunctional enzyme has been identified in Acinetobacter baylyi that streamlines mannitol biosynthesis. This single enzyme possesses both mannitol-1-phosphate dehydrogenase and mannitol-1-phosphate phosphatase activities. researchgate.net It catalyzes the reduction of fructose-6-phosphate to mannitol-1-phosphate and its subsequent dephosphorylation to mannitol. This discovery represents a new model for mannitol synthesis in bacteria.

Furthermore, studies on the fungal plant pathogen Botrytis cinerea have suggested the existence of yet another undescribed pathway for mannitol metabolism. Even after the deletion of the two known primary genes for mannitol biosynthesis, the fungus was still able to produce mannitol. researchgate.net This points towards an alternative route, with in vivo NMR investigations hinting at a novel mannitol phosphorylation pathway. researchgate.net

The table below summarizes the key enzymes and organisms associated with these novel mannitol phosphorylation pathways.

| Organism Type | Specific Organism | Novel Pathway/Enzyme Feature | Key Enzyme(s) |

|---|---|---|---|

| Yeast | Starmerella bombicola (W/S clade) | Conversion of glucose to mannitol via fructose, involving a key dephosphorylation step. | Fructose-6-phosphate phosphatase, Mannitol dehydrogenase |

| Bacteria | Acinetobacter baylyi | Bifunctional enzyme for mannitol synthesis from fructose-6-phosphate. | Mannitol-1-phosphate dehydrogenase/phosphatase |

| Fungus | Botrytis cinerea | Evidence for an additional, as-yet-uncharacterized mannitol phosphorylation pathway. | Unknown |

Q & A

Q. What is the genetic organization of the mtl operon in Clostridium acetobutylicum, and what are the functional roles of its components?

The mtl operon in C. acetobutylicum DSM 792 comprises four genes (mtlARFD) arranged in a polycistronic transcript. Key components include:

- mtlA : Encodes the membrane-bound EIICB component of the mannitol-specific phosphotransferase system (PTS), responsible for mannitol transport and phosphorylation.

- mtlF : Encodes the cytoplasmic IIA component of the PTS, which transfers phosphate groups during mannitol uptake.

- mtlD : Codes for mannitol-1-phosphate dehydrogenase, catalyzing the conversion of mannitol-1-phosphate to fructose-6-phosphate.

- mtlR : Encodes a transcriptional regulator with PTS regulation domains (PRDs) that modulates operon expression in response to carbon sources. Expression is induced by mannitol and repressed by glucose via catabolite repression .

Q. How does the PEP-dependent PTS system facilitate mannitol uptake in C. acetobutylicum?

The PTS system couples mannitol transport with phosphorylation using phosphoenolpyruvate (PEP) as the phosphate donor. The process involves:

- EIICB<sup>Mtl</sup> (mtlA): Membrane-bound transporter that phosphorylates mannitol during uptake.

- IIA<sup>Mtl</sup> (mtlF): Cytoplasmic protein that transfers phosphate from PEP to EIICB<sup>Mtl</sup>.

- HPr : A phosphocarrier protein that mediates phosphate transfer between PTS components. Mannitol is phosphorylated to mannitol-1-phosphate, which enters central metabolism via mtlD .

Advanced Research Questions

Q. How can researchers experimentally determine the transcription start site (TSS) and regulatory elements of the mtl operon?

- Primer Extension Analysis : Use a radiolabeled oligonucleotide complementary to the 5′ end of the mtlA mRNA to identify the TSS. This method confirmed the TSS is 42 bp upstream of the mtlA start codon in C. acetobutylicum .

- Northern Blotting : Resolve RNA fragments via electrophoresis, transfer to membranes, and hybridize with probes specific to mtl genes to detect transcript sizes and operon structure .

- Bioinformatics : Identify conserved promoter motifs (e.g., -10/-35 regions) and carbohydrate-responsive elements (CREs) upstream of the TSS, which overlap with regulatory sequences for glucose repression .

Q. What methodological approaches resolve contradictions in reported homology levels of mtl genes across C. acetobutylicum strains?

Discrepancies in homology (e.g., 82% for mtlF between DSM 792 and ATCC 824 strains) may arise from:

- Sequencing Artifacts : Use high-fidelity long-read sequencing (e.g., PacBio) to minimize assembly errors.

- Strain-Specific Adaptations : Perform comparative genomics to identify selective pressures (e.g., carbon source availability) driving divergence.

- Functional Complementation : Test whether heterologous expression of mtlF from one strain rescues PTS activity in a knockout mutant of another .

Q. How does phosphorylation of the MtlR regulator modulate mtl operon expression?

MtlR contains two PRDs that are phosphorylated by HPr (a PTS component) under glucose-rich conditions, rendering it inactive. In the presence of mannitol:

- Dephosphorylation : Mannitol uptake via PTS depletes HPr-phosphate, leading to MtlR dephosphorylation and activation.

- DNA Binding : Activated MtlR binds to CREs upstream of the mtl operon, relieving repression and enabling transcription. Mutagenesis of conserved His residues in PRDs (e.g., H559/H643) can abrogate phosphorylation-dependent regulation .

Experimental Design & Data Analysis

Q. How to design experiments to assess cross-talk between mannitol and glucose metabolic pathways?

- Carbon Shift Assays : Grow C. acetobutylicum in media with mannitol, glucose, or both. Measure mtl operon expression (via qRT-PCR) and mannitol uptake rates (via radiolabeled <sup>14</sup>C-mannitol).

- HPr Phosphorylation Analysis : Use <sup>32</sup>P-labeling to track HPr-phosphate levels under varying carbon sources.

- MtlR Mutants : Construct MtlR variants lacking PRDs or phosphorylation sites to dissect their role in carbon catabolite repression .

Q. What strategies validate the functional role of putative CREs in mtl operon regulation?

- Electrophoretic Mobility Shift Assay (EMSA) : Incubate purified MtlR with DNA probes containing CRE sequences to confirm binding.

- Luciferase Reporter Fusions : Clone CRE-containing promoter regions upstream of a luciferase gene and measure activity in response to mannitol/glucose.

- CRISPR Interference : Silence CRE regions and quantify changes in mtl transcript levels .

Methodological Considerations

Q. How to optimize RNA extraction from C. acetobutylicum for transcriptomic studies of the mtl operon?

- Hot Phenol-Chloroform Method : Prevents RNA degradation by rapidly inactivating RNases.

- Anaerobic Handling : Maintain strict anaerobiosis during cell lysis to preserve oxygen-sensitive transcripts.

- DNase Treatment : Ensure complete DNA removal to avoid false signals in Northern blotting/qRT-PCR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.